molecular formula C11H14N2O5 B2719181 N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide CAS No. 391221-79-7

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B2719181
CAS No.: 391221-79-7
M. Wt: 254.242
InChI Key: ZZRWFXAELWKALY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide is an organic compound with a complex structure that includes a methoxyethyl group, a nitrophenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-nitrophenol with 2-chloroethyl methyl ether to form 2-(4-nitrophenoxy)ethyl methyl ether. This intermediate is then reacted with chloroacetyl chloride to produce 2-(4-nitrophenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with methoxyethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide.

    Reduction: Formation of N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(2-ethoxyethyl)-2-(4-nitrophenoxy)acetamide: A similar compound with an ethoxyethyl group instead of a methoxyethyl group.

    N-(2-methoxyethyl)-2-(4-chlorophenoxy)acetamide: A similar compound with a chlorophenoxy group instead of a nitrophenoxy group.

Uniqueness

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for potential reduction reactions, while the methoxyethyl group enhances solubility and bioavailability. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-17-7-6-12-11(14)8-18-10-4-2-9(3-5-10)13(15)16/h2-5H,6-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRWFXAELWKALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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